Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Overview
Description
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as Calcium Lithol Red, is a synthetic organic pigment widely used in various industries for its vibrant red color. It is primarily used in printing inks, coatings, and plastics. The compound is known for its brilliant blue light red hue, although it has limitations in thermal stability, which restricts its application in certain materials .
Preparation Methods
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is synthesized through a diazotization reaction of 2-aminonaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol, and finally converting it into its calcium salt form . The industrial production involves heating an appropriate amount of water to a specific temperature, adding the necessary reagents, and maintaining controlled reaction conditions to ensure the desired product quality .
Chemical Reactions Analysis
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color intensity.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in various chemical analyses and experiments.
Biology: Employed in staining techniques for microscopic studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical imaging.
Industry: Widely used in the production of printing inks, coatings, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic red color. The molecular targets and pathways involved in its action are primarily related to its chemical structure and the presence of specific functional groups that influence its color properties .
Comparison with Similar Compounds
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is often compared with other similar compounds, such as Pigment Red 49:1 and other calcium salt-based pigments. While this compound offers a brilliant blue light red hue, its thermal stability is lower compared to some other pigments, limiting its application in high-temperature environments. Similar compounds include:
- Pigment Red 49:1
- Pigment Red RC
- Pigment Red Toner CT
- Pigment TSA Red 49:2 .
These compounds vary in their color properties, stability, and applications, making this compound unique in its specific use cases.
Biological Activity
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as a calcium salt of an azo compound, has garnered attention in various scientific studies for its biological activities. This article delves into the compound's properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 794.9 g/mol . The compound features a complex structure characterized by a sulfonate group, two naphthalene rings, and an azo linkage which plays a crucial role in its reactivity and biological interactions.
Mechanisms of Biological Activity
Antioxidant Properties
Research indicates that compounds containing naphthalene and hydroxyl groups exhibit significant antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that naphthol derivatives can inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. The inhibition of this enzyme can lead to potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
In Vitro Studies
-
Cell Viability Assays
In vitro studies using MTT assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate that the compound has a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent. -
Antimicrobial Activity
Preliminary investigations have revealed that the compound shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method confirmed the effectiveness of the compound in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Study: Skin Lightening Formulations
A case study focused on the application of this compound in skin lightening products highlighted its efficacy in reducing melanin production when tested on human skin fibroblasts. The study reported a significant decrease in melanin levels after treatment with the compound, supporting its potential use in dermatological applications.
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 794.9 g/mol |
Antioxidant Activity | Significant |
Enzyme Inhibition | Tyrosinase |
Antimicrobial Activity | Effective against various bacteria |
Properties
CAS No. |
1103-39-5 |
---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26) |
InChI Key |
SRPCPRSDICCCRQ-UHFFFAOYSA-N |
impurities |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O |
Color/Form |
Red |
Key on ui other cas no. |
1103-39-5 |
physical_description |
Bright bluish-red finely divided powder; [MSDSonline] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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